1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-bromopyridine-2-carbaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired pyrazolone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
Oxidation: N-oxides of the pyrazolone derivative.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the pyrazolone core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-ol: Another bromopyridine derivative with different functional groups.
1-(5-bromopyridin-2-yl)-1H-pyrazole: A structurally similar compound with a pyrazole ring instead of a pyrazolone ring.
Uniqueness
1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJVMAXCXXYWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487824-34-9 | |
Record name | 1-(5-bromopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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